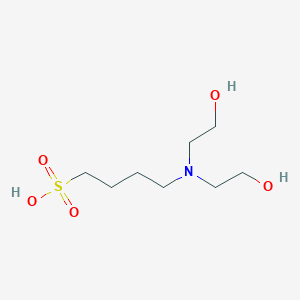![molecular formula C14H18ClNO2 B7518240 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid](/img/structure/B7518240.png)
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid (CPP) is a chemical compound that belongs to the class of piperidine derivatives. CPP is widely used in scientific research as a tool to study the functions of the central nervous system. CPP is a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which means it blocks the activity of this receptor in the brain.
作用機序
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is a potent NMDA receptor antagonist, which means it blocks the activity of this receptor in the brain. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity, learning, and memory. By blocking the activity of the NMDA receptor, this compound can prevent the influx of calcium ions into the neuron, which is necessary for the induction of long-term potentiation (LTP). LTP is a process that underlies learning and memory. By blocking LTP, this compound can impair learning and memory.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It can impair learning and memory, cause sedation, and induce seizures. It can also cause neurotoxicity and cell death in the brain. In addition, this compound can alter the levels of various neurotransmitters such as dopamine, serotonin, and acetylcholine. These effects are dose-dependent and vary depending on the experimental conditions.
実験室実験の利点と制限
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid has several advantages for lab experiments. It is a potent and selective NMDA receptor antagonist, which means it can be used to study the role of NMDA receptors in the brain. It is also relatively easy to synthesize and purify. However, this compound has some limitations as well. It can be toxic to cells and animals, which means it must be used with caution. It is also not very soluble in water, which can make it difficult to administer in experiments.
将来の方向性
There are several future directions for the use of 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid in scientific research. One direction is to use this compound to study the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Another direction is to use this compound to investigate the effects of drugs and other compounds on the central nervous system. Finally, this compound can be used to study the mechanisms of synaptic plasticity, learning, and memory, and to develop new treatments for cognitive disorders.
合成法
The synthesis of 3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid involves the reaction between 4-chlorobenzyl cyanide and 1-piperidinylpropanol. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is then heated to reflux for several hours, and the product is obtained by filtration and recrystallization. The purity of the product can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
3-[4-(4-Chlorophenyl)piperidin-1-yl]propanoic acid is widely used in scientific research to study the functions of the central nervous system. It is particularly useful in studying the role of NMDA receptors in synaptic plasticity, learning, and memory. This compound is also used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. In addition, this compound is used as a tool to investigate the effects of drugs and other compounds on the central nervous system.
特性
IUPAC Name |
3-[4-(4-chlorophenyl)piperidin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-13-3-1-11(2-4-13)12-5-8-16(9-6-12)10-7-14(17)18/h1-4,12H,5-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXIRJSPAZGFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Difluoromethyl-thiophen-3-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B7518157.png)
![4-methyl-N-[4-(piperidin-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B7518165.png)
![1,3-dimethyl-N-[4-(pyrazol-1-ylmethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7518172.png)
![5-chloro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B7518189.png)



![6-methyl-N-(2-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7518211.png)


![6-chloro-4-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyrimidine-4,5-diamine](/img/structure/B7518239.png)
![4-[4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl]butanoic acid](/img/structure/B7518243.png)

![4-[(4-Methylbenzyl)thio]-2-phenyl-5,6,7,8-tetrahydroquinazoline](/img/structure/B7518248.png)